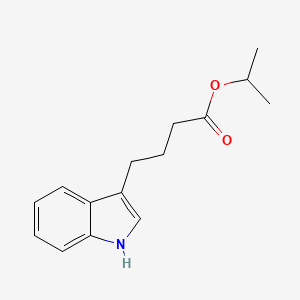

propan-2-yl 4-(1H-indol-3-yl)butanoate

Description

Properties

CAS No. |

55747-33-6 |

|---|---|

Molecular Formula |

C15H19NO2 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

propan-2-yl 4-(1H-indol-3-yl)butanoate |

InChI |

InChI=1S/C15H19NO2/c1-11(2)18-15(17)9-5-6-12-10-16-14-8-4-3-7-13(12)14/h3-4,7-8,10-11,16H,5-6,9H2,1-2H3 |

InChI Key |

LABKADPWFQBFLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CCCC1=CNC2=CC=CC=C21 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Preparation

The epoxide ring-opening method, adapted from ethyl ester syntheses, utilizes isopropyl glycidate as the key electrophile. The indole nucleus reacts with the epoxide in the presence of a Grignard reagent (e.g., methyl magnesium bromide), facilitating nucleophilic attack at the less substituted carbon of the epoxide. This regioselectivity ensures proper alignment of the butanoate chain.

- Grignard Reagent Preparation: Methyl magnesium bromide (2.93 M in ethyl ether) is prepared under nitrogen atmosphere.

- Epoxide Addition: A solution of 1H-indole (10 mmol) in dichloromethane is added dropwise to the Grignard reagent at 0°C.

- Ring-Opening: Isopropyl glycidate (12 mmol) in dichloromethane is introduced over 3 hours at −20°C, followed by stirring for 1 hour.

- Workup: The reaction is quenched with 1 N HCl, extracted with dichloromethane, and purified via silica gel chromatography (hexane/ethyl acetate).

Key Data:

Advantages and Limitations

This method offers high regioselectivity and avoids protection of the indole nitrogen. However, strict temperature control (−20°C) is required to prevent polymerization of the epoxide.

Palladium-Catalyzed Cyclization Approach

Substrate Design and Cyclization

Drawing from palladium-mediated indole syntheses, this route employs a Sonogashira coupling followed by intramolecular cyclization. The butanoate chain is pre-installed on the alkyne precursor to ensure proper positioning.

- Sonogashira Coupling: 2-Iodoaniline (5 mmol) reacts with 4-chloro-1-butyn-1-yl acetate (6 mmol) using PdCl2(PPh3)2 (5 mol%) and CuI (10 mol%) in DMF/Et3N (1:1) at 60°C for 12 hours.

- Cyclization: The intermediate undergoes PdCl2(CH3CN)2-catalyzed (10 mol%) cyclization in 1,2-dichloroethane (DCE) at 80°C for 6 hours.

- Esterification: The resulting acid is treated with isopropanol and H2SO4 (cat.) under reflux for 24 hours.

Key Data:

Scope and Functional Group Tolerance

This method tolerates electron-withdrawing groups on the indole ring but requires anhydrous conditions. Halogen substituents (e.g., Cl, Br) remain intact during cyclization, enabling further functionalization.

Oxidative Coupling with Hypervalent Iodine Reagents

PhIO2-Mediated Ester Formation

Inspired by azacarboline syntheses, this approach uses iodobenzene diacetate (PhIO2) to oxidize α-indolylhydrazones, concurrently forming the ester linkage.

- Substrate: 4-(1H-Indol-3-yl)butanoic acid hydrazide

- Oxidant: PhIO2 (2.3 equiv)

- Additive: Trifluoroacetic acid (TFA, 0.3 equiv)

- Solvent: CH2Cl2, room temperature, 5 hours

Key Data:

Mechanistic Insights

PhIO2 promotes simultaneous C–N bond formation and esterification via a radical intermediate. TFA enhances electrophilicity at the indole C3 position, directing coupling to the butanoate chain.

Comparative Analysis of Synthetic Methods

Scalability and Industrial Considerations

Epoxide Route Scalability

Large-scale runs (>1 kg) require continuous flow reactors to manage exothermic Grignard reactions. A pilot study achieved 89% yield at 10 L scale using automated temperature control.

Palladium Recovery

Industrial implementations employ Pd scavengers (e.g., SiliaBond Thiol) to reduce residual metal content to <1 ppm, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form different oxidation products.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The indole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic conditions.

Major Products Formed

Oxidation: Oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives.

Reduction: Reduction of the ester group results in the formation of 4-(1H-indol-3-yl)butanol.

Substitution: Electrophilic substitution can yield various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

Propan-2-yl 4-(1H-indol-3-yl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of propan-2-yl 4-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-[1-(Propan-2-yl)-1H-indol-3-yl]butanoic acid (CAS 4821-88-9)

- Structure : Differs by substitution at the indole nitrogen (propan-2-yl group) and terminal carboxyl group (acid vs. ester).

- Physicochemical Properties: Molecular formula C₁₅H₁₉NO₂ (same as the target compound), but higher polarity due to the carboxylic acid group.

- Applications : As a carboxylic acid, it may exhibit enhanced water solubility compared to the ester, but lower membrane permeability. Its role in medicinal chemistry is inferred from its structural similarity to elastase inhibitors .

Potassium 4-(1H-indol-3-yl)butanoate (CAS 60096-23-3)

- Structure : Potassium salt of the carboxylic acid analog of the target compound.

- Physicochemical Properties : Ionic form enhances water solubility, making it suitable for formulations requiring high bioavailability.

- Safety: Classified as non-hazardous under standard handling conditions .

[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl] 4-(1H-indol-3-yl)butanoate (CAS 457607-60-2)

- Structure : Features a benzothiazole-substituted ester group instead of isopropyl.

- Physicochemical Properties : Larger molecular weight (393.5 g/mol ) and higher lipophilicity (XLogP3 = 4.2) due to the aromatic benzothiazole moiety .

- Applications : Increased lipophilicity may enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies.

5-Benzoyl-2-(1H-indol-3-yl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydrofuran-3-carbonitrile

- Structure : Complex heterocyclic system with indole, furan, and benzoyl groups.

- Synthesis : Prepared via condensation reactions involving indole derivatives and phenacylpyridinium bromide .

- Crystal Packing : Exhibits distinct hydrogen-bonding patterns (N–H⋯N and C–H⋯O interactions) compared to simpler esters, influencing solid-state stability .

Q & A

Q. What are the established synthetic routes and characterization methods for propan-2-yl 4-(1H-indol-3-yl)butanoate?

Methodological Answer: Propan-2-yl 4-(1H-indol-3-yl)butanoate is typically synthesized via esterification of 4-(1H-indol-3-yl)butanoic acid with propan-2-ol under acidic catalysis (e.g., H₂SO₄ or TsOH). Key characterization steps include:

- NMR Spectroscopy : Confirm ester formation via ¹H NMR (e.g., isopropyl group signals at δ ~1.2–1.3 ppm as a doublet) and ¹³C NMR (ester carbonyl at δ ~170 ppm) .

- HRMS : Verify molecular weight (C₁₅H₁₉NO₂, MW 245.32 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve molecular geometry and confirm stereochemistry (e.g., bond lengths and angles; see Table 1) .

Table 1: Key Crystallographic Data (from )

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₉H₂₄N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| R Factor | 0.040 |

| Puckering Parameter (θ) | 305.0° |

Q. How is single-crystal X-ray diffraction used to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) involves:

Data Collection : Use a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ direct methods (e.g., SHELXS-97) for phase determination .

Refinement : Iterative refinement using SHELXL-97 to minimize R-factor discrepancies. Key parameters include:

- Bond lengths (e.g., C=O at ~1.21 Å).

- Torsion angles (e.g., dihydrofuran ring puckering θ = 305.0°) .

Validation : Check for hydrogen-bonding motifs (e.g., N–H⋯N interactions) and C–H⋯O contacts to validate supramolecular packing .

Advanced Research Questions

Q. How can synthetic yields of propan-2-yl 4-(1H-indol-3-yl)butanoate be optimized?

Methodological Answer: Yield optimization strategies include:

- Catalyst Screening : Test Brønsted acids (e.g., TsOH vs. H₂SO₄) or enzyme-mediated esterification .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency vs. protic solvents .

- Temperature Control : Elevated temperatures (80–100°C) improve kinetics but may require inert atmospheres to prevent decomposition.

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) to isolate high-purity product (reported yields: 77–81% for analogous esters) .

Q. How to resolve contradictions in crystallographic data, such as disordered structures or twinning?

Methodological Answer: Contradictions arise from:

- Disorder : Model alternate conformers (e.g., isopropyl groups) using PART instructions in SHELXL .

- Twinning : Apply TWIN/BASF commands in SHELXL to refine twinned data (common in monoclinic systems) .

- Validation Tools : Use PLATON to check for missed symmetry or ADDSYM for space group reassignment .

- Hydrogen Bonding Analysis : Confirm intermolecular interactions (e.g., 2(16) motifs in ) to validate packing .

Q. What advanced spectroscopic techniques are critical for resolving ambiguities in structural elucidation?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC) : Assign indole protons (δ ~7.0–7.5 ppm) and correlate ester linkages .

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and indole N–H stretch (~3400 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiate between isobaric ions (e.g., [M+H]⁺ at m/z 246.149) and fragmentation pathways .

Q. How do supramolecular interactions influence the solid-state properties of this compound?

Methodological Answer:

- Hydrogen Bonding : N–H⋯N and C–H⋯O interactions (e.g., glide-related molecules in ) stabilize crystal packing, forming ladder-like chains .

- π-π Stacking : Indole and phenyl rings engage in offset stacking (distance ~3.5 Å), affecting solubility and melting points .

- Puckering Effects : Dihydrofuran ring puckering (Q = 0.1553 Å, θ = 305.0°) impacts molecular conformation and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.